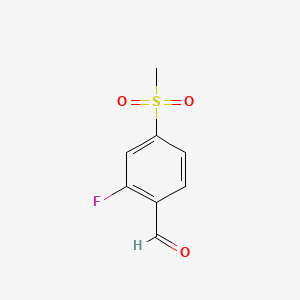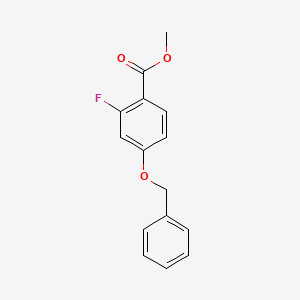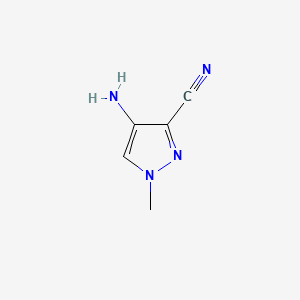
4-(N-Boc-Amino)-1-(cyclopropylméthyl)pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protected amino group and a cyclopropylmethyl group attached to the piperidine ring
Applications De Recherche Scientifique
4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of central nervous system (CNS) disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine typically involves the protection of the amino group with a BOC group, followed by the introduction of the cyclopropylmethyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (BOC2O) to form N-BOC-piperidine. This intermediate is then reacted with cyclopropylmethyl bromide in the presence of a base such as sodium hydride (NaH) to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine can be optimized by employing continuous flow reactors and solid acid catalysts. This approach enhances the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine undergoes various chemical reactions, including:
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidone derivatives or reduction to form piperidine derivatives with different oxidation states.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF) are used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Deprotection: The major product is the free amine, 4-amino-1-(cyclopropylmethyl)piperidine.
Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Oxidation: Piperidone derivatives are the major products of oxidation reactions.
Mécanisme D'action
The mechanism of action of 4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The BOC-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds and electrostatic interactions with target proteins. The cyclopropylmethyl group provides additional hydrophobic interactions, enhancing the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(N-BOC-Amino)piperidine: Lacks the cyclopropylmethyl group, making it less hydrophobic and potentially less selective in binding interactions.
1-(Cyclopropylmethyl)piperidine: Lacks the BOC-protected amino group, limiting its versatility in synthetic applications.
4-Amino-1-(cyclopropylmethyl)piperidine: The deprotected form of the compound, which may have different reactivity and binding properties.
Uniqueness
4-(N-BOC-Amino)-1-(cyclopropylmethyl)piperidine is unique due to the presence of both the BOC-protected amino group and the cyclopropylmethyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
IUPAC Name |
tert-butyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-6-8-16(9-7-12)10-11-4-5-11/h11-12H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMALDJKFQXNVNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693180 |
Source


|
| Record name | tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228836-97-2 |
Source


|
| Record name | tert-Butyl [1-(cyclopropylmethyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)




![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)
![9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione](/img/structure/B581423.png)


